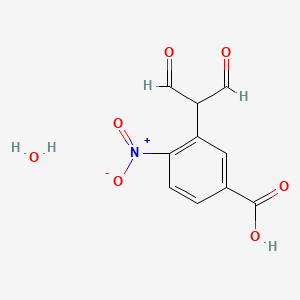
2-Fluoro-4-iodo-1-(trifluoromethyl)benzene
Descripción general
Descripción
The compound 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene is a fluorinated aromatic molecule that is part of a broader class of fluoro(trifluoromethyl)benzenes. These compounds are characterized by the presence of fluorine and trifluoromethyl groups attached to a benzene ring, which significantly influence their chemical and physical properties. The presence of these groups can lead to unique reactivity patterns and make these compounds valuable in various chemical syntheses and applications .
Synthesis Analysis
The synthesis of fluoro(trifluoromethyl)benzenes, including compounds similar to this compound, often involves the use of fluorine-containing precursors and electrophilic aromatic substitution reactions. For instance, the synthesis of related compounds has been achieved through the electrochemical fluorination of trifluoromethyl-substituted benzenes, which can yield perfluorocyclohexane derivatives . Additionally, selective lithiation and subsequent electrophilic substitution have been employed to synthesize derivatives of 1,2,4-tris(trifluoromethyl)benzene . These methods highlight the versatility and reactivity of fluorinated aromatic compounds.
Molecular Structure Analysis
The molecular structure of fluorinated benzenes is influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups. These effects can lead to changes in the dihedral angles between benzene rings in multi-ring systems, as observed in the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides . The presence of these groups can also affect the stability and reactivity of the compounds, making them suitable for further chemical transformations.
Chemical Reactions Analysis
Fluoro(trifluoromethyl)benzenes participate in a variety of chemical reactions. For example, they can undergo nucleophilic aromatic substitution, as demonstrated by the 5-endo-trig cyclization of 1,1-difluoro-1-alkenes to form ring-fluorinated hetero- and carbocycles . Additionally, these compounds can be used in electrophilic aromatic substitution reactions, as shown by the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate, which can fluorinate aromatic substrates .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro(trifluoromethyl)benzenes are significantly influenced by the fluorine atoms and trifluoromethyl groups. These groups contribute to the high thermal stability, low moisture absorption, and high hygrothermal stability of polyimides derived from related diamines . The photophysical properties, such as fluorescence spectra and quenching of singlet state emission, are also affected by the substitution pattern of the fluorine and trifluoromethyl groups on the benzene ring . These properties make fluoro(trifluoromethyl)benzenes interesting for applications in materials science and as intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
Photophysical Properties
- Fluorescence Spectra and Quenching : 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene is involved in photochemical reactions, including fluorescence spectra and quenching of emissions in different states. Studies on similar fluoro(trifluoromethyl)benzenes have revealed detailed structures in fluorescence spectra at various exciting wavelengths and pressures, indicating potential applications in photophysical research and possibly in materials science for developing fluorescent materials (Al-ani, 1973).
Chemical Transformations
- Fluorination Processes : The compound plays a significant role in chemical transformations like fluorination. Research has shown that similar trifluoromethyl benzenes can undergo fluorination, leading to the production of various aromatic products. This indicates its potential utility in organic synthesis and material science, especially in developing new fluorinated compounds (Parsons, 1972).
Spectroscopic Analysis
- Continuous Flow Iodination : The compound is used in spectroscopic analysis, particularly in continuous flow iodination processes. This application is critical in organic synthesis, providing insights into reaction mechanisms and improving the efficiency of chemical reactions (Dunn et al., 2018).
Crystallography and Materials Science
- Crystal Structure Analysis : The structural properties of similar trifluoromethyl phenyl benzenes have been analyzed, indicating the potential for this compound in crystallography. Understanding these crystal structures can lead to applications in material science and pharmaceuticals (Suchetan et al., 2016).
Polymer Science
- Polymer Synthesis : Compounds with structures similar to this compound are used in synthesizing novel polymers, indicating its potential application in polymer science for creating advanced materials with unique properties (Xie et al., 2001).
Safety and Hazards
This compound is associated with several hazards. It has been classified under GHS07 and carries the signal word ‘Warning’. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mecanismo De Acción
Target of Action
It is often used as a building block in organic synthesis , suggesting that its targets could be diverse depending on the specific reactions it is involved in.
Mode of Action
The mode of action of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene is largely dependent on the specific reactions it is used in. As a building block in organic synthesis, it can participate in various reactions, including nucleophilic substitution and transition metal-mediated C-C and C-N cross-coupling reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dark place, sealed in dry, at room temperature to maintain its stability .
Propiedades
IUPAC Name |
2-fluoro-4-iodo-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4I/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHWCGXNDYZNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372002 | |
| Record name | 2-fluoro-4-iodo-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
239135-53-6 | |
| Record name | 2-fluoro-4-iodo-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-chloro-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1333718.png)











